3-(5-Chloropyrazin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloropyrazin-2-yl)propanenitrile: is an organic compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of a chlorine atom at the 5-position and a nitrile group at the 3-position of the pyrazine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloropyrazin-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyrazine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Nitrile Formation: The acid chloride is then reacted with a nitrile source, such as sodium cyanide (NaCN), under appropriate conditions to form the nitrile group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chloropyrazin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used for nitrile reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for nitrile oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products like 3-(5-aminopyrazin-2-yl)propanenitrile or 3-(5-thiolpyrazin-2-yl)propanenitrile can be formed.
Reduction Products: 3-(5-Chloropyrazin-2-yl)propanamine.
Oxidation Products: 3-(5-Chloropyrazin-2-yl)propanoic acid.
Scientific Research Applications
Chemistry: 3-(5-Chloropyrazin-2-yl)propanenitrile is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on various biological systems. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloropyrazin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile and chlorine groups can influence its binding affinity and specificity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
- 3-(5-Chloropyrazin-2-yl)methanamine
- 3-(5-Chloropyrazin-2-yl)propanoic acid
- 3-(5-Chloropyrazin-2-yl)thiol
Comparison:
- 3-(5-Chloropyrazin-2-yl)methanamine: This compound has an amine group instead of a nitrile group, which can affect its reactivity and biological activity.
- 3-(5-Chloropyrazin-2-yl)propanoic acid: The presence of a carboxylic acid group instead of a nitrile group can influence its solubility and acidity.
- 3-(5-Chloropyrazin-2-yl)thiol: The thiol group can impart different chemical reactivity and potential biological activities compared to the nitrile group.
Uniqueness: 3-(5-Chloropyrazin-2-yl)propanenitrile is unique due to the combination of the nitrile and chlorine groups on the pyrazine ring. This combination can provide distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-(5-chloropyrazin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-10-6(4-11-7)2-1-3-9/h4-5H,1-2H2 |
InChI Key |
FVLJEOJQAIWQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.